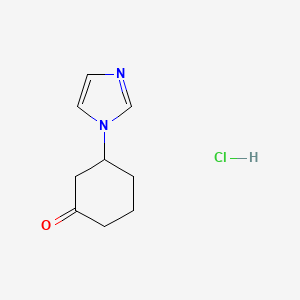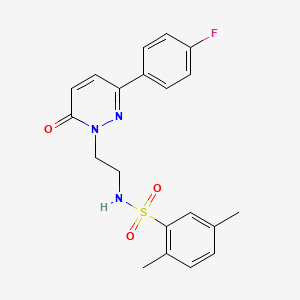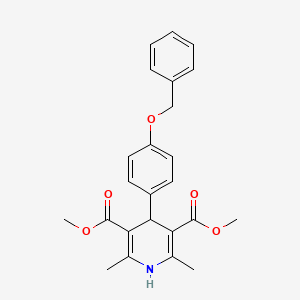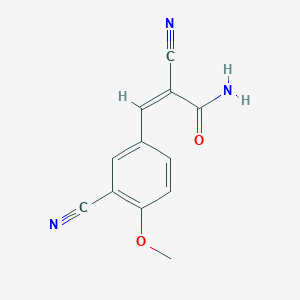![molecular formula C15H14ClFO2 B2759737 1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene CAS No. 2413903-83-8](/img/structure/B2759737.png)
1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Material Applications
Synthesis and Characterization of Novel Fluorine-containing Polyetherimide : This study discusses the synthesis of a novel compound by reacting hydroquinone and 2-chloro-5-nitrobenzene trifluoride, leading to the production of a novel fluorine-containing polyetherimide. The compound and its derivatives were characterized using FTIR and DSC technologies, highlighting their potential in material science applications (Yu Xin-hai, 2010).
Tetranuclear copper(ii)-Schiff-base complexes as active catalysts : The paper details the synthesis and characterization of new Cu(ii) complexes that serve as active catalysts for the oxidation of cyclohexane and toluene, demonstrating the importance of specific chemical functionalities in catalytic processes (P. Roy & M. Manassero, 2010).
Photophysical and Fluorescent Probes
Highly efficient solid-state red fluorophores using ESIPT : This research highlights the development of highly efficient solid-state red-emitting materials through the modification of 2,6-bis(benzothiazol-2-yl)phenol with alkoxy groups, showcasing the relevance of specific chemical structures in the design of photophysical materials (K. Sakai et al., 2014).
Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations : Demonstrates how specific fluorophores are sensitive to pH changes and can selectively detect metal cations, highlighting the utility of chemical functionalities in the development of sensitive and selective probes (K. Tanaka et al., 2001).
Environmental and Photocatalytic Studies
Formation of novel disinfection by-products during chlorination treatment : Investigates the transformation of UV filter compounds in swimming pool water during chlorination, identifying novel by-products including chlorinated benzoquinones and polycyclic aromatic hydrocarbons. This study highlights the environmental impact of chemical transformations (Xuefeng Sun et al., 2019).
Selectivity of hydroxyl radical in the partial oxidation of aromatic compounds in heterogeneous photocatalysis : Explores how substituent groups on benzene derivatives affect the selectivity towards hydroxylated compounds in photocatalytic oxidation, offering insights into green synthesis routes for hydroxylated aromatic compounds (G. Palmisano et al., 2007).
properties
IUPAC Name |
1-chloro-4-[2-(4-fluorophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO2/c1-11(19-15-8-4-13(17)5-9-15)10-18-14-6-2-12(16)3-7-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHYUGERHFRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)


![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)


![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)
![Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)



